N-hydroxysuccinimide
CAS No.: 6066-82-6
Cat. No.: VC21541533
Molecular Formula: C5H12ClNO3
Molecular Weight: 115.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6066-82-6 |
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Molecular Formula | C5H12ClNO3 |
Molecular Weight | 115.09 g/mol |
IUPAC Name | 1-hydroxypyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 |
Standard InChI Key | OZSJLLVVZFTDEY-VKKIDBQXSA-N |
SMILES | C1CC(=O)N(C1=O)O |
Canonical SMILES | CC(C(C(=O)OC)N)O.Cl |
Chemical Properties of N-hydroxysuccinimide
N-hydroxysuccinimide exhibits specific chemical and physical properties that contribute to its utility in various applications. Understanding these properties is essential for its effective use in chemical reactions and industrial processes.
Physical Properties
The physical characteristics of N-hydroxysuccinimide are summarized in the following table:
Property | Value/Description |
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Appearance | Clear yellow-brown to brown |
Melting point | 95-98°C |
Boiling point | 215.33°C (estimated) |
Density | 1.4769 (estimated) |
Refractive index | 1.4080 (estimated) |
Vapor pressure | 0 Pa at 25°C |
Form | Liquid or solid |
pH | 5-7 (50g/l, H₂O, 20°C) |
These physical properties influence the handling, storage, and application of N-hydroxysuccinimide in various chemical processes .
Chemical Reactivity
N-hydroxysuccinimide demonstrates specific chemical behaviors that make it valuable in synthetic applications:
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It readily forms esters with carboxylic acids, creating activated intermediates that are susceptible to nucleophilic attack.
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The resulting N-hydroxysuccinimide esters show high reactivity toward primary amines, forming stable amide bonds.
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It exhibits stability in anhydrous organic solvents but is sensitive to moisture and hydrolysis.
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The compound has a pKa value of approximately 7.81, affecting its behavior in different pH environments .
Synthesis Methods for N-hydroxysuccinimide
Several methods have been developed for the synthesis of N-hydroxysuccinimide, each with specific advantages and limitations. These approaches have evolved to address efficiency, yield, and scalability considerations.
Traditional Synthesis Approaches
Traditional methods for synthesizing N-hydroxysuccinimide typically involve the reaction of hydroxylamine with succinic anhydride. This reaction proceeds through nucleophilic attack of the hydroxylamine on the anhydride, followed by cyclization to form the five-membered ring structure .
Modern Synthetic Routes
Recent advancements have introduced more efficient approaches to N-hydroxysuccinimide synthesis:
One innovative method involves the use of oxammonium hydrochloride suspended in ether organic solvent. The process proceeds under controlled temperature conditions with the addition of a methanol solution containing mineral alkali (5-30% concentration) under nitrogen protection. After elimination of the generated sodium chloride salt, succinic anhydride and a complex acid catalyst are added to the filtrate. The reaction initially involves methanol evaporation, followed by temperature elevation to 105-130°C for 1-20 hours. The process culminates in the isolation of N-hydroxysuccinimide through crystallization from ethyl acetate .
This method offers advantages in terms of yield, purity, and scalability compared to traditional approaches, making it suitable for industrial-scale production.
Applications of N-hydroxysuccinimide
N-hydroxysuccinimide finds applications across multiple scientific disciplines and industrial sectors due to its versatile chemical properties and reactivity profile.
Pharmaceutical and Medical Applications
In the pharmaceutical and medical fields, N-hydroxysuccinimide serves several important functions:
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It facilitates the synthesis of prodrugs, enhancing the solubility and bioavailability of active pharmaceutical ingredients.
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The compound is used in the development of medical devices and implants through surface modification to improve biocompatibility.
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It contributes to the formulation of drug delivery systems, particularly those requiring targeted delivery mechanisms .
Cosmetic Applications
In cosmetics and personal care products, N-hydroxysuccinimide serves specific functions:
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It is employed as an ester in formulations designed to soften and condition skin.
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The compound is particularly valuable in eye creams, where it activates the elimination of blood-originated pigments responsible for dark circles and inflammation.
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N-hydroxysuccinimide renders iron soluble for natural elimination, addressing infra-orbital shadows caused by the accumulation of hemoglobin and its colored degradation products in the dermis and epidermis .
Analytical Chemistry
In analytical chemistry, N-hydroxysuccinimide serves as a valuable reagent for various detection and quantification methods:
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It is used in the preparation of activated esters of amino acids for analytical separations.
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The compound facilitates the modification of surfaces in analytical devices.
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Recent research has developed a method for quantifying N-hydroxysuccinimide using hydrophilic interaction chromatography (HILIC) with UV detection, achieving a detection limit of approximately 1 mg/L .
N-hydroxysuccinimide in Bioconjugation
Bioconjugation represents one of the most significant applications of N-hydroxysuccinimide, where it serves as a critical linking agent between biomolecules and other entities.
Protein and Peptide Modification
N-hydroxysuccinimide enables efficient modification of proteins and peptides through specific chemical reactions:
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It reacts with primary amines present in proteins (primarily lysine residues) to form stable amide bonds.
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This reactivity allows for the attachment of various functional groups, including fluorescent labels, affinity tags, and therapeutic agents.
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The specificity of these reactions contributes to the development of precisely engineered protein conjugates for research and therapeutic applications .
Nucleic Acid Modification
Recent research has demonstrated the utility of N-hydroxysuccinimide in nucleic acid modification:
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Post-synthetic modification of RNA based on N-hydroxysuccinimide coupling reactions offers an economical, efficient, and straightforward strategy for introducing fluorophores to RNA samples.
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Optimized protocols have achieved yields of up to 55% in coupling reactions between N-hydroxysuccinimide-linked fluorophores and aminoallyl-RNA, using significantly reduced quantities of fluorescent reagents compared to conventional methods.
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These modifications enable structural and dynamic studies of RNA using fluorescence techniques such as fluorescent titration, Fluorescence Resonance Energy Transfer (FRET), and stopped-flow fluorescence .
N-hydroxysuccinimide Esters and Their Importance
N-hydroxysuccinimide esters represent a class of activated compounds with exceptional utility in various chemical processes.
Types of N-hydroxysuccinimide Esters
Several types of N-hydroxysuccinimide esters have been developed for specific applications:
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Acrylic acid N-hydroxysuccinimide ester serves as a key reagent in bioconjugation and polymer science, enhancing drug delivery systems and coatings.
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N-succinimidyl 3-iodobenzoate and related compounds are valuable intermediates in various synthetic pathways.
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Specialized N-hydroxysuccinimide esters have been designed for specific targeting and labeling applications in biological systems .
Synthesis of N-hydroxysuccinimide Esters
The synthesis of N-hydroxysuccinimide esters typically involves the coupling of N-hydroxysuccinimide with carboxylic acids in the presence of appropriate coupling agents. Common strategies include:
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Activation of carboxylic acids using carbodiimide-based coupling reagents followed by reaction with N-hydroxysuccinimide.
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Reaction of N-hydroxysuccinimide with acid chlorides or anhydrides.
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Coupling of pre-activated carboxylic acids with N-hydroxysuccinimide under specific reaction conditions .
These methods have been refined over time to improve yields, reduce side reactions, and enhance the purity of the resulting esters.
Stability and Reactivity of N-hydroxysuccinimide Esters
N-hydroxysuccinimide esters exhibit specific stability and reactivity profiles that influence their applications:
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They demonstrate high reactivity toward primary amines while showing limited reactivity toward other nucleophiles under controlled conditions.
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These esters are sensitive to moisture and undergo hydrolysis in aqueous environments, necessitating careful handling and storage.
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The rate of hydrolysis depends on pH, temperature, and the specific structure of the ester, with some derivatives showing enhanced stability in certain conditions .
Recent Research Developments
Recent scientific investigations have expanded the understanding and applications of N-hydroxysuccinimide across multiple disciplines.
Optimized Coupling Protocols
Recent research has focused on optimizing N-hydroxysuccinimide coupling reactions to improve efficiency and reduce reagent consumption:
Analytical Methods Development
Advancements in analytical techniques have enhanced the detection and quantification of N-hydroxysuccinimide:
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Hydrophilic interaction chromatography (HILIC) with UV detection has emerged as a robust method for quantifying N-hydroxysuccinimide and related compounds.
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This analytical approach achieves detection limits of approximately 1 mg/L, providing sufficient sensitivity for most applications involving N-hydroxysuccinimide esters.
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These developments address the challenge of monitoring N-hydroxysuccinimide ester degradation, which is crucial given their sensitivity to moisture and water traces in solvents .
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